Product packaging for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid(Cat. No.:CAS No. 324067-34-7; 55750-37-3)

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Cat. No.: B2733835
CAS No.: 324067-34-7; 55750-37-3
M. Wt: 219.24
InChI Key: GYUHORVVZJAIKQ-FPLPWBNLSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research

N-Phenylcarbamoyl-acrylic acid derivatives, a class of organic compounds characterized by an acrylic acid backbone linked to a phenylurea moiety, have carved a significant niche in the realms of organic and medicinal chemistry. These scaffolds are of considerable interest due to their synthetic versatility and the diverse biological activities exhibited by their derivatives. The core structure allows for extensive functionalization on the phenyl ring, the acrylic acid, and the amide nitrogen, providing a powerful platform for the development of new molecules with tailored properties.

Overview of Academic Significance of N-Substituted Carbamoyl-Acrylic Acid Scaffolds

The academic significance of N-substituted carbamoyl-acrylic acid scaffolds is rooted in their wide-ranging biological potential. Various derivatives have been investigated for their antimicrobial, and anticancer properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl groups), along with a Michael acceptor (the α,β-unsaturated system), makes them intriguing candidates for interacting with biological macromolecules. The planarity of the amide bond and the conformational flexibility of the acrylic acid chain further contribute to their ability to adopt specific orientations within enzyme active sites or receptors.

Scope and Research Focus on 3-(4-Ethyl-phenylcarbamoyl)-acrylic Acid

This article focuses specifically on the chemical compound This compound . The narrative will be strictly confined to its chemical and physical properties, established and putative synthetic routes, and a discussion of its potential applications and biological activities as inferred from research on structurally related compounds. The aim is to provide a comprehensive and scientifically accurate overview of this particular molecule, supported by available research data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B2733835 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid CAS No. 324067-34-7; 55750-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324067-34-7; 55750-37-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24

IUPAC Name

(Z)-4-(4-ethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7-

InChI Key

GYUHORVVZJAIKQ-FPLPWBNLSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O

solubility

not available

Origin of Product

United States

Advanced Structural Elucidation and Theoretical Conformational Analysis

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide invaluable insights into the molecular framework, functional groups, and electronic properties of a compound. While complete experimental spectra for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid are not widely published, a detailed analysis based on the known properties of its constituent functional groups allows for a reliable prediction of its spectral characteristics.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group protons (a triplet and a quartet), aromatic protons (two doublets), vinylic protons of the acrylic acid moiety (two doublets), and the acidic and amide protons (two broad singlets). The coupling between the vinylic protons is characteristic of a cis (Z) configuration, typically showing a coupling constant (J) in the range of 5-14 Hz.

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid and amide carbonyl carbons at the downfield end of the spectrum. The aromatic and vinylic carbons will appear in the intermediate region, while the aliphatic carbons of the ethyl group will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

¹H NMR Assignment Predicted δ (ppm) Multiplicity
Carboxylic Acid -COOH 10.0 - 13.0 br s
Amide -NH- 9.0 - 10.0 br s
Aromatic Ar-H 7.50 - 7.60 d
Aromatic Ar-H 7.10 - 7.20 d
Vinylic =CH- 6.30 - 6.50 d
Vinylic =CH- 6.10 - 6.30 d
Ethyl (-CH₂) -CH₂-CH₃ 2.55 - 2.65 q
Ethyl (-CH₃) -CH₂-CH₃ 1.15 - 1.25 t
¹³C NMR Assignment Predicted δ (ppm)
Carbonyl -COOH 168.0 - 172.0
Carbonyl -C=O (Amide) 164.0 - 167.0
Aromatic Ar-C (quaternary) 140.0 - 144.0
Aromatic Ar-C (quaternary) 135.0 - 138.0
Vinylic =CH- 130.0 - 134.0
Aromatic Ar-CH 128.0 - 129.0
Vinylic =CH- 126.0 - 128.0
Aromatic Ar-CH 120.0 - 122.0
Ethyl (-CH₂) -CH₂-CH₃ 28.0 - 29.0

Vibrational spectroscopy probes the functional groups within a molecule. FT-IR and Raman spectra provide complementary information on the vibrational modes of this compound. Key expected absorption bands include the broad O-H stretch of the carboxylic acid, the N-H stretch of the amide, and two distinct C=O stretching vibrations for the acid and amide carbonyls.

**Table 2: Predicted Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) **

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Amide N-H stretch 3400 - 3200
Aromatic/Vinylic C-H stretch 3100 - 3000
Aliphatic C-H stretch 2980 - 2850
Carboxylic Acid C=O stretch 1720 - 1700
Amide C=O stretch (Amide I) 1680 - 1650
Alkene C=C stretch 1640 - 1620
Amide N-H bend (Amide II) 1570 - 1530

UV-Vis spectroscopy provides information on the electronic transitions within conjugated systems. The structure of this compound contains a significant conjugated π-system, including the 4-ethylphenyl ring, the amide linkage, and the α,β-unsaturated carboxylic acid. This extended conjugation is expected to result in strong absorption in the UV region, primarily due to π → π* transitions. The maximum absorption wavelength (λ_max) is anticipated to be in the range of 250-300 nm.

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The molecular formula for this compound is C₁₂H₁₃NO₃, corresponding to a molecular weight of 219.24 g/mol . chemicalbook.com High-resolution mass spectrometry would yield a precise mass consistent with this formula. The fragmentation pattern in an electron ionization (EI) mass spectrum is expected to show characteristic losses, including:

Loss of the ethyl group (-29 Da): A fragment corresponding to the loss of C₂H₅.

Loss of the carboxyl group (-45 Da): A fragment corresponding to the loss of COOH.

Amide bond cleavage: Fragmentation at the amide bond, leading to ions corresponding to the 4-ethylaniline (B1216643) moiety and the maleic acid moiety.

X-ray Diffraction Crystallography for Solid-State Structure

While the crystal structure for this compound has not been reported, a detailed single-crystal X-ray diffraction study has been conducted on its close analogue, 3-(Phenylcarbamoyl)-acrylic acid. nih.govresearchgate.net The findings from this study provide significant insight into the likely solid-state conformation and intermolecular interactions of the ethyl-substituted derivative.

The analogue crystallizes in the monoclinic space group P2₁/n. researchgate.net Its structure is stabilized by a network of hydrogen bonds. A key feature is an intramolecular O—H⋯O hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, which forms a stable seven-membered ring (an S(7) motif). nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that are further consolidated by C—H⋯O interactions. nih.govresearchgate.net

A crucial conformational parameter is the dihedral angle between the phenyl ring and the amide group plane, which was found to be 10.8(2)°. nih.govresearchgate.net This indicates a nearly coplanar arrangement, which facilitates π-system conjugation. It is highly probable that this compound adopts a very similar crystal packing and molecular conformation.

Table 3: Crystal Data and Structure Refinement for the Analogue, 3-(Phenylcarbamoyl)-acrylic acid nih.govresearchgate.net

Parameter Value
Chemical formula C₁₀H₉NO₃
Formula weight 191.18
Crystal system Monoclinic
Space group P2₁/n
a (Å) 7.2396 (8)
b (Å) 10.5918 (11)
c (Å) 11.7718 (15)
β (°) 99.122 (1)
Volume (ų) 891.25 (18)
Z 4

Conformational Isomerism and Energy Landscapes

The structure of this compound possesses several key rotatable bonds and geometric isomers, leading to a complex conformational landscape.

Cis/Trans Isomerism (C=C bond): The acrylic acid moiety can exist as either the cis (Z) or trans (E) isomer. The synthetic route, typically involving the reaction of an aniline (B41778) with maleic anhydride (B1165640), generally yields the cis (Z) isomer, as named in its synonym (2Z)-4-[(4-ethylphenyl)amino]-4-oxobut-2-enoic acid. chemicalbook.com

Amide Bond Rotation (C-N bond): Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to cis and trans conformers. For N-aryl amides, the conformation is influenced by steric and electronic factors. nih.gov The crystal structure of the phenyl analogue shows a trans conformation across the amide bond. nih.govresearchgate.net

Molecular Conformation: As revealed by the crystal structure of the analogue, the solid-state conformation is stabilized by a strong intramolecular O—H⋯O hydrogen bond. nih.govresearchgate.net This interaction locks the acrylic acid and amide groups into a specific orientation, creating a planar seven-membered ring. The small dihedral angle between the phenyl ring and the amide plane suggests that this largely planar conformation is energetically favorable, at least in the solid state. nih.govresearchgate.net In solution, other conformers may exist in equilibrium, though the intramolecular hydrogen bond is likely to remain a dominant stabilizing feature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a fundamental understanding of molecular properties at the electronic level. These methods are crucial for characterizing the intrinsic features of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular orbital energies, which are fundamental to understanding chemical stability and reactivity. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. youtube.com

For acrylic acid, the parent structure, a HOMO-LUMO gap of 5.545 eV has been calculated, which suggests significant stability. dergipark.org.trresearchgate.net Theoretical studies on various acrylic acid and carboxamide derivatives show that substitutions on the phenyl ring can modulate this energy gap, thereby fine-tuning the molecule's electronic properties and reactivity. nih.gov For this compound, the ethyl group, being an electron-donating group, is expected to slightly decrease the energy gap compared to the unsubstituted phenyl derivative, potentially increasing its reactivity.

Table 1: Representative Frontier Orbital Energies and Properties of Related Acrylic Acid Derivatives Calculated by DFT

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Chemical Potential (μ)
Acrylic Acid researchgate.net--5.545--
Thiazole Carboxamide Derivative 1 researchgate.net--4.352.175-3.755
Thiazole Carboxamide Derivative 2 researchgate.net--4.082.04-3.95
Telluro[n]helicene Analog nih.gov-5.27-1.733.541.77-3.50
Phenylpironetin Analog mdpi.com-6.50-1.255.252.625-3.875

Note: This table presents illustrative data from computational studies on related compounds to demonstrate typical values obtained through DFT calculations. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is highly effective for predicting where a molecule is likely to undergo electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

The MEP map is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral or near-zero potential. acs.org

For this compound, an MEP map would reveal distinct regions of reactivity. The oxygen atoms of the carboxylic acid and amide carbonyl groups would exhibit a strong negative potential (red), making them primary sites for interactions with electrophiles or for forming hydrogen bonds as acceptors. The hydrogen atom of the carboxylic acid and the amide N-H group would show a positive potential (blue), identifying them as sites for nucleophilic attack and as hydrogen bond donors. The aromatic ring would present a region of relatively neutral to slightly negative potential, characteristic of its π-electron system.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. A key technique for this is the mapping of the Potential Energy Surface (PES).

A PES scan is performed by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step while optimizing all other geometric parameters. uni-muenchen.deq-chem.com This process reveals the low-energy conformers (local minima on the PES) and the transition states (saddle points) that connect them. researchgate.net

For this compound, a crucial conformational feature is the rotation around the amide C-N bond and the bonds connecting the acrylic acid and phenyl groups. Studies on the closely related 3-(phenylcarbamoyl)-acrylic acid have shown through X-ray diffraction that the dihedral angle between the phenyl ring and the amide group is approximately 10.8°. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct cis and trans rotamers (rotational isomers) with a significant energy barrier between them. nih.gov A PES scan of this bond would quantify this rotational barrier and determine the relative stability of the different conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

An MD simulation of this compound, typically placed in a simulated box of water to mimic physiological conditions, can provide several key insights: nih.gov

Conformational Flexibility: MD simulations show how the molecule transitions between different conformations, providing a dynamic picture of the conformational landscape explored through PES mapping. nih.gov

Solvation and Hydration: The simulations can reveal how water molecules arrange themselves around the solute, forming a hydration shell. This is critical for understanding solubility and the thermodynamics of binding to biological targets. tandfonline.com

Intramolecular Interactions: The dynamic formation and breaking of intramolecular hydrogen bonds can be observed, which helps to stabilize certain conformations.

MD simulations are computationally intensive but provide an unparalleled atomistic view of a molecule's dynamic nature, bridging the gap between static structures and real-world behavior. acs.org

Ligand-Based and Structure-Based Computational Approaches

To predict how this compound might function as a drug or bioactive compound, computational approaches that model its interaction with biological macromolecules are employed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a docking score or binding free energy. nih.gov

In a typical docking simulation, the 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's active site in numerous possible orientations. A scoring function is used to evaluate each pose, estimating the free energy of binding. The pose with the lowest energy score is considered the most likely binding mode.

Compounds with similar acrylic acid or carboxamide scaffolds have been studied as inhibitors of various enzymes, such as cyclooxygenase (COX) and tubulin. nih.govnih.govacs.orgnih.gov Docking studies of these analogs reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., arginine, serine) and hydrophobic interactions within the binding pocket. mdpi.comrsc.org These studies provide a rational basis for the molecule's potential biological activity and guide further experimental investigation.

Table 2: Illustrative Molecular Docking Results for Related Ligands Against Biological Targets

Ligand ClassBiological TargetPDB IDBinding Affinity / Score (kcal/mol)Key Interacting Residues
Thiazole Carboxamide Derivative nih.govCOX-25IKR-9.8Arg513, Tyr385, Ser530
Isoxazole Carboxamide Derivative nih.govCOX-25IKR-10.5Arg120, Tyr355, Ser530
Acrylate-based Derivative acs.orgTubulin1SA0-6.7Cys241, Leu248, Ala316, Lys352
Imidazoquinoxaline Derivative nih.govTubulin1SA0-11.45Cys241, Leu255, Val318, Lys352
Pectinolide K (Lactone) mdpi.comα-Tubulin5FNV-7.5Lys352

Note: This table showcases docking results for various related compounds against common biological targets. The data illustrates the type of information obtained from docking simulations, including predicted binding strength and specific molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijert.orgnih.govresearchgate.net By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds, thus prioritizing synthetic efforts and reducing the costs associated with experimental screening. nih.govjocpr.com

A hypothetical QSAR study for a series of analogues of this compound could be conducted to explore the structural requirements for their in vitro activity, for instance, as anti-inflammatory agents. Such a study would typically involve the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their in vitro biological activity (e.g., inhibition of a specific enzyme or receptor) would be determined. This data set would then be divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop a mathematical equation that relates the molecular descriptors to the biological activity. numberanalytics.com

Model Validation: The predictive power of the developed QSAR model would be assessed using the test set of compounds. A reliable model should be able to accurately predict the biological activity of compounds not used in its development. mdpi.com

The resulting QSAR model could reveal, for example, that the presence of an ethyl group at the para position of the phenyl ring is crucial for activity, or that specific electronic properties of the acrylic acid moiety are important. This information would be invaluable for the design of new derivatives with enhanced potency.

To illustrate, a hypothetical QSAR model for a series of 3-(4-substituted-phenylcarbamoyl)-acrylic acid derivatives might yield the following equation:

log(1/IC50) = 0.5 * σ + 1.2 * π - 0.8 * Es + 2.5

Where:

IC50 is the concentration of the compound required to inhibit a biological process by 50%.

σ (Sigma) is the Hammett constant, representing the electronic effect of the substituent on the phenyl ring.

π (Pi) is the Hansch hydrophobicity constant of the substituent.

Es is the Taft steric parameter of the substituent.

This hypothetical equation would suggest that electron-withdrawing and hydrophobic substituents, with minimal steric bulk, would enhance the in vitro activity of this class of compounds.

Table 1: Hypothetical Data for a QSAR Study of 3-(4-substituted-phenylcarbamoyl)-acrylic acid Derivatives

CompoundSubstituent (R)log(1/IC50)σπEs
1H2.10.000.000.00
2CH32.8-0.170.56-1.24
3C2H5 3.2 -0.15 1.02 -1.31
4Cl3.50.230.71-0.97
5NO24.10.78-0.28-2.52

This table contains hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. fiveable.meresearchgate.net These models can be used as 3D queries to search large compound databases for novel molecules that possess the desired features and are therefore likely to be active. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would highlight the key chemical features responsible for its biological activity. A hypothetical pharmacophore model for this compound might include:

A hydrogen bond acceptor (the carbonyl oxygen of the acrylic acid).

A hydrogen bond donor (the amide N-H group).

A hydrophobic aromatic region (the ethyl-phenyl group).

An additional hydrophobic feature (the ethyl group).

Table 2: Hypothetical Pharmacophoric Features of this compound

FeatureDescriptionLocation
HBAHydrogen Bond AcceptorCarbonyl oxygen of the acrylic acid
HBDHydrogen Bond DonorAmide N-H group
HY-ARHydrophobic AromaticPhenyl ring
HYHydrophobicEthyl group

This table contains hypothetical data for illustrative purposes.

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify new potential lead compounds. benthamdirect.comnih.gov This process involves computationally fitting millions of molecules to the pharmacophore model and selecting those that match the query well. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. nih.gov This approach significantly accelerates the discovery of new drug candidates. researchgate.net

Reactivity, Reaction Mechanisms, and Degradation Pathways

Chemical Reactivity Profiling

The chemical reactivity of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is governed by the interplay of its functional groups. The presence of both an acidic carboxylic group and a basic amide group, along with a reactive carbon-carbon double bond, makes the molecule susceptible to a variety of chemical transformations.

The acrylic acid moiety is a classic Michael acceptor, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. acs.org The reactivity of this system can be influenced by the electron-donating or withdrawing nature of the N-phenylcarbamoyl group. The amide functionality itself can undergo hydrolysis under acidic or basic conditions, although amides are generally stable. The aromatic ring can participate in electrophilic substitution reactions, with the ethyl and the amide groups directing the position of substitution.

To illustrate the expected reactivity, the following table summarizes potential reactions at different sites of the molecule.

Reactive SitePotential ReactionReagents and ConditionsExpected Product Class
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Salt FormationBaseCarboxylate Salt
Alkene (C=C)Michael AdditionNucleophiles (e.g., thiols, amines)β-substituted propanoic acid derivative
HalogenationHalogen (e.g., Br₂)Dihalo-propanoic acid derivative
HydrogenationH₂, Metal Catalyst (e.g., Pd/C)3-(4-Ethyl-phenylcarbamoyl)-propanoic acid
AmideHydrolysisStrong Acid or Base, Heat4-Ethylaniline (B1216643) and Maleic acid
Aromatic RingElectrophilic Substitutione.g., HNO₃/H₂SO₄Nitro-substituted aromatic derivative

This table is illustrative and based on the general reactivity of the present functional groups.

Mechanistic Studies of Synthetic Transformations

While specific mechanistic studies for the synthesis of this compound are not detailed in the available literature, a plausible and widely used synthetic route for N-substituted maleamic acids involves the reaction of maleic anhydride (B1165640) with a corresponding amine. google.comtandfonline.comrsc.org In this case, the reaction would proceed between maleic anhydride and 4-ethylaniline.

The proposed mechanism is a nucleophilic acyl substitution, which can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. The electrons from the oxygen atom reform the carbonyl double bond, and the bond between the carbonyl carbon and the anhydride oxygen is broken.

Proton Transfer: A proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion results in the final product, this compound.

This reaction is typically carried out in an aprotic solvent and proceeds readily, often at room temperature, to give a high yield of the maleamic acid. google.com

Theoretical Studies on Degradation Pathways

In the absence of specific experimental or theoretical degradation studies for this compound, potential degradation pathways can be postulated based on the known behavior of acrylic acid derivatives and amides under various conditions, such as exposure to heat or UV radiation. nih.gov

Thermal Degradation:

Upon heating, acrylic acid derivatives can undergo a variety of reactions. For this compound, thermal degradation could be initiated by several processes:

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide at elevated temperatures. researchgate.netpwr.edu.pl

Amide Bond Cleavage: The amide bond could undergo thermolysis, leading to the formation of 4-ethylaniline and maleic anhydride or its degradation products.

Side-Chain Reactions: The ethyl group on the phenyl ring could undergo oxidation or cleavage at high temperatures. researchgate.net

Polymerization: Like other acrylates, the molecule could potentially polymerize at elevated temperatures, followed by degradation of the resulting polymer. noaa.gov

A hypothetical thermal degradation profile is presented in the table below.

Temperature Range (°C)Proposed Degradation EventMajor Gaseous Products
150 - 250Intramolecular cyclization to form N-(4-ethylphenyl)maleimide and waterWater
250 - 400Decarboxylation and amide bond scissionCarbon dioxide, 4-ethylaniline
> 400Aromatic ring and backbone fragmentationCarbon monoxide, hydrocarbons

This table represents a hypothetical degradation pathway based on general principles of thermal decomposition of related compounds. researchgate.netnih.gov

Photodegradation:

Exposure to ultraviolet (UV) radiation can also lead to the degradation of acrylic acid derivatives. nih.gov The chromophores in this compound (the aromatic ring and the conjugated system) can absorb UV light, leading to electronic excitation and subsequent chemical reactions. Potential photodegradation pathways include:

Isomerization: The cis-trans isomerization of the carbon-carbon double bond is a common photochemical reaction.

Bond Scission: The energy from UV radiation can be sufficient to cause homolytic cleavage of bonds, such as the C-N bond of the amide or bonds within the ethyl side chain, initiating radical-based degradation pathways.

Cross-linking: Radical species generated upon irradiation can lead to the formation of cross-linked products.

Further theoretical studies, such as density functional theory (DFT) calculations, would be beneficial to determine the bond dissociation energies and predict the most likely degradation pathways under different environmental stresses.

Biological and Biochemical Interaction Mechanisms Preclinical and in Vitro Focus

Enzyme Inhibition Studies (In Vitro Assays)

No studies were identified that investigated the enzyme inhibition potential of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

Urease Inhibition Mechanism

There is no available research detailing the mechanism or inhibitory activity of this compound against the urease enzyme.

Alpha-Glucosidase Inhibition Mechanism

The inhibitory effects and mechanism of action for this compound on alpha-glucosidase have not been reported in the scientific literature.

Other Relevant Enzymatic Targets and Kinematic Analysis

No information is available regarding the interaction of this compound with other enzymatic targets, and no kinematic analysis has been published.

Receptor Binding and Ligand-Target Interactions (Cellular/Molecular Level)

No data from receptor binding assays or studies on ligand-target interactions at the cellular or molecular level for this compound could be located.

Mechanistic Cellular Toxicity (In Vitro Investigations)

There are no published in vitro investigations into the mechanistic cellular toxicity of this compound.

Apoptosis Induction Pathways

No research was found that explored the ability of this compound to induce apoptosis or elucidated any related cellular pathways.

Oxidative Stress Response

Oxidative stress is a cellular condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. To investigate the potential of this compound to induce or mitigate oxidative stress, a series of in vitro assays would be employed.

Initial studies would involve exposing relevant cell lines (e.g., hepatocytes, bronchial epithelial cells) to the compound and measuring markers of oxidative stress. This would include quantifying the levels of intracellular ROS using fluorescent probes and assessing lipid peroxidation through assays such as the thiobarbituric acid reactive substances (TBARS) assay. Furthermore, the impact on the cellular antioxidant defense system would be evaluated by measuring the activity of key enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the levels of non-enzymatic antioxidants like reduced glutathione (GSH).

DNA Adduct Formation and Repair Mechanisms

DNA adducts are segments of DNA that are covalently bonded to a chemical, potentially leading to mutations and carcinogenesis if not repaired. The propensity of this compound to form DNA adducts would be a critical area of investigation.

In vitro studies would involve incubating the compound with purified DNA or cellular systems and then analyzing for the presence of adducts using sensitive techniques like ³²P-postlabeling, liquid chromatography-tandem mass spectrometry (LC-MS/MS), or high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection. Should adduct formation be detected, subsequent research would focus on the cellular response to this DNA damage. This would involve studying the activation of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), by monitoring the expression and activity of key proteins involved in these processes.

In Vitro Metabolic Stability and Biotransformation

The metabolic stability of a compound provides crucial information about its persistence in the body and its potential for bioaccumulation or the formation of active or toxic metabolites. if-pan.krakow.pl In vitro metabolic stability assays are fundamental in early drug discovery and chemical safety assessment. nuvisan.com

To assess the metabolic stability of this compound, the compound would be incubated with liver microsomes or hepatocytes from various species, including human, rat, and mouse. nuvisan.com The rate of disappearance of the parent compound over time would be monitored by LC-MS/MS. From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated. if-pan.krakow.pl

Biotransformation studies would aim to identify the metabolic pathways of this compound. Following incubation with liver fractions (microsomes, S9, or hepatocytes), the reaction mixture would be analyzed using high-resolution mass spectrometry to detect and identify potential metabolites. This would reveal whether the compound undergoes Phase I reactions (e.g., oxidation, reduction, hydrolysis) or Phase II reactions (e.g., glucuronidation, sulfation, glutathione conjugation), providing insights into its detoxification and elimination pathways.

Structure Activity and Structure Property Relationship Sar/spr Analysis

Correlation of Structural Modifications with In Vitro Biological Activity

The biological activity of acrylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acrylic acid moiety. Studies on analogs provide a framework for understanding the potential activity of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

For instance, research on a series of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives demonstrated their potential as antimicrobial agents. The in vitro activity of these compounds was tested against a panel of bacteria and yeasts, with the minimum inhibitory concentration (MIC) values indicating the potency of each derivative. The parent compound, (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid, along with its metal complexes, showed varying degrees of antimicrobial activity. researchgate.net

In another study focusing on anticancer properties, a series of 3-(4-chlorophenyl)acrylic acids and their esters were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line. One particular acrylic acid derivative, compound 4b in the study, which features a 3,4,5-trimethoxyphenyl group, exhibited potent cytotoxic effects with an IC50 value of 3.24 ± 0.13 μM. nih.govresearchgate.net This highlights the importance of the substituent on the amide nitrogen for cytotoxic activity.

Furthermore, investigations into (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) have provided valuable SAR data in the context of anti-inflammatory agents. The potency of these compounds was found to be highly dependent on the nature of the aryl group at the C-2 position of the acrylic acid. For example, derivatives with a C-2 4-hydroxyphenyl or 4-acetamidophenyl substituent were potent 5-LOX inhibitors. nih.gov

Table 1: In Vitro Biological Activity of Selected Acrylic Acid Analogs

Compound Class Biological Activity Key Structural Features Measured Potency (IC50/MIC)
(E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives Antimicrobial Sulfamoylphenyl group MIC values ranging from 15.60 to 62.50 µg/mL against various bacteria and yeasts researchgate.net
3-(4-chlorophenyl)acrylic acid derivatives Anticancer (Cytotoxicity) 3,4,5-trimethoxyphenyl amide substituent IC50 = 3.24 ± 0.13 μM (against MDA-MB-231 cells) nih.govresearchgate.net
(E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids Anti-inflammatory (5-LOX inhibition) C-2 4-acetamidophenyl substituent IC50 = 0.11 μM nih.gov

Influence of Substituents on Molecular Interactions and Selectivity

The substituents on the core structure of acrylic acid derivatives play a pivotal role in defining their molecular interactions with biological targets and, consequently, their selectivity.

In the case of anti-inflammatory agents targeting COX enzymes, the presence of a methanesulfonylphenyl group was a key feature for potent and selective COX-2 inhibition. nih.gov Specifically, compounds with a 3-bromophenyl or other bulky phenyl moieties at the C-2 position of the acrylic acid demonstrated high COX-2 selectivity. nih.gov This suggests that the substituent at this position can significantly influence the binding orientation of the molecule within the enzyme's active site, favoring interaction with COX-2 over COX-1.

For antimicrobial (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivatives, the formation of metal complexes was shown to modulate their biological activity. researchgate.net This indicates that the acrylic acid and amide functionalities can act as ligands for metal ions, and these coordination complexes can have altered interaction profiles with microbial targets compared to the parent compound.

In the context of anticancer 3-(4-chlorophenyl)acrylic acid analogs, molecular docking studies have been employed to understand the interactions with the colchicine-binding site of β-tubulin. nih.govresearchgate.net These studies suggest that specific substituents can enhance binding affinity and, as a result, the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The presence of hydrogen bond donors and acceptors, as well as hydrophobic groups, are critical for effective binding. The crystal structure of the related 3-(phenylcarbamoyl)acrylic acid reveals the planarity between the phenyl ring and the amide group, which can influence crystal packing and intermolecular interactions such as N-H···O hydrogen bonds. researchgate.net

Chemoinformatic Approaches to SAR/SPR Elucidation

Chemoinformatic tools are increasingly being used to elucidate the complex relationships between chemical structure and biological activity in acrylic acid derivatives. These computational approaches can predict the activity of novel compounds and guide the design of more potent and selective molecules.

Molecular docking studies, a key component of chemoinformatics, have been instrumental in understanding the mechanism of action for anticancer acrylic acid derivatives. By simulating the binding of these compounds to the colchicine-binding site of tubulin, researchers can rationalize the observed cytotoxic activities and SAR trends. researchgate.net These models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

In silico predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are another chemoinformatic approach used to evaluate the drug-like properties of these compounds. nih.gov By calculating parameters such as lipophilicity, aqueous solubility, and potential for metabolism, researchers can identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

While specific chemoinformatic studies on this compound are not detailed in the provided context, the application of these methods to structurally related compounds underscores their importance in modern drug design and SAR analysis. These computational techniques provide a valuable complement to experimental studies, enabling a more rational and efficient exploration of chemical space.

Potential Non Therapeutic and Advanced Material Applications

Use as Polymer Precursors and Monomers

The structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, which can also be named N-(4-ethylphenyl)maleamic acid, contains a vinyl group, making it a candidate as a monomer for polymerization. N-substituted maleimides, which are the cyclized dehydration products of maleamic acids, are well-established monomers used to create polymers with notable thermal stability and durability. ijert.orgresearchgate.net

The typical synthetic pathway involves two steps: first, the synthesis of the maleamic acid from an amine and maleic anhydride (B1165640), followed by cyclization to the maleimide (B117702). tandfonline.com This N-(4-ethylphenyl)maleimide could then undergo free-radical homopolymerization or copolymerization with other vinyl monomers like styrenes or methacrylates to produce high-performance polymers. ijert.orgekb.eg Research on the copolymerization of N-aryl substituted maleimides with monomers such as methyl methacrylate (B99206) (MMA) has demonstrated a significant increase in the glass transition temperature (Tg) of the resulting polymers, indicating enhanced thermal stability. ijert.org

A potential alternative route involves the in-situ synthesis and polymerization of maleamic acids without the isolation of the maleimide monomer, which could offer a more efficient process for producing copolymers. rloginconsulting.com Polymers derived from maleamic acids and maleimides have been investigated for a range of applications, including as biodegradable replacements for polycarboxylic acids in detergents and as specialty materials in cosmetics. rloginconsulting.com

Table 1: Potential Polymerization Pathways for this compound

Pathway Description Potential Polymer Properties
Two-Step Polymerization 1. Cyclization of this compound to N-(4-ethylphenyl)maleimide. 2. Free-radical polymerization or copolymerization of the maleimide monomer. High thermal stability (high Tg), chemical resistance, improved mechanical strength. ijert.orgresearchgate.net

| In-Situ Polymerization | Direct polymerization of the maleamic acid monomer, often with co-monomers, under conditions that may also promote some cyclization. rloginconsulting.com | Water-soluble polycarboxylic acid amide copolymers, potential biodegradability. rloginconsulting.com |

Applications in Optical and Photonic Materials (e.g., Non-Linear Optical Properties)

While the specific optical properties of this compound have not been documented, the broader class of N-aryl substituted compounds is of interest in materials science for optical applications. The incorporation of aromatic rings and conjugated π-systems is a key strategy in designing molecules with non-linear optical (NLO) properties.

Research into related structures provides a basis for potential applications. For example, novel polythioetherimides synthesized from azobismaleimides exhibit photoisomerizable properties. researchgate.netnih.gov These materials can undergo reversible trans-cis isomerization when exposed to light, a property valuable for optical switching and data storage applications. researchgate.netnih.gov The kinetics of these transformations can be studied in both solutions and when the molecules are doped into polymer films. nih.gov Given that this compound contains an aromatic phenyl ring conjugated with the acrylic acid backbone, it is plausible that polymers or materials derived from it could exhibit interesting optical behavior, although experimental validation is required.

Table 2: Comparison of Structural Features for Optical Properties

Compound Class Relevant Structural Features Observed Optical Properties Reference
Azobismaleimides Azo group (-N=N-), aromatic rings, imide structure Photoisomerization (trans-cis conversion) researchgate.netnih.gov

| This compound | Aromatic phenyl ring, conjugated C=C and C=O bonds | Undocumented, potentially interesting linear or non-linear optical behavior subject to investigation. | N/A |

Role as Synthetic Intermediates in Complex Molecule Synthesis

The chemical structure of this compound makes it a versatile synthetic intermediate. As a maleamic acid, it serves as a direct precursor to the corresponding N-(4-ethylphenyl)maleimide. tandfonline.com This transformation is typically achieved through dehydration using reagents like acetic anhydride and a catalyst such as sodium acetate (B1210297). tandfonline.com

The resulting N-phenylmaleimide derivative is a valuable building block in organic synthesis. Maleimides are excellent dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. tandfonline.com They are also widely used as Michael acceptors in bioconjugation chemistry to link molecules to cysteine residues in proteins. mdpi.com

Furthermore, the acrylic acid moiety itself can be a precursor for various heterocyclic compounds. For instance, aroylacrylic acids are used as starting materials to synthesize pyridazine, pyrazoline, and oxoimidazolo-thiadiazole derivatives through reactions with reagents like hydrazine (B178648) hydrate (B1144303) or thiourea. researchgate.net This suggests that this compound could be utilized in similar cyclization and addition reactions to generate a diverse range of more complex molecules. researchgate.netchimicatechnoacta.ru

Table 3: Potential Synthetic Transformations and Applications

Reagent/Reaction Type Intermediate/Product Potential Application Area
Acetic Anhydride / Dehydration N-(4-ethylphenyl)maleimide Precursor for polymers and Diels-Alder reactions. ijert.orgtandfonline.com
Dienes (e.g., 2,5-dimethylfuran) Diels-Alder Adducts Synthesis of complex polycyclic compounds. tandfonline.com
Thiols (e.g., N-acetyl-L-cysteine) Thio-succinamic acids Bioconjugation, linking to proteins. mdpi.com

Environmental and Sustainable Chemistry Applications

Specific research into the environmental or sustainable applications of this compound is not currently available. However, trends within the broader field of polymer chemistry suggest potential areas of relevance. A notable application for certain maleamic acid copolymers is as biodegradable alternatives to non-biodegradable polycarboxylic acids. rloginconsulting.com These materials have potential uses as detergent builders, scale inhibitors, and chelating agents, which are significant in water treatment and consumer products. If polymers derived from this compound were demonstrated to be biodegradable, they could potentially serve similar functions. rloginconsulting.com

Additionally, there is a growing emphasis on developing "greener" synthetic pathways in chemical manufacturing. The synthesis of N-aryl maleamic acids and their subsequent cyclization to maleimides can be optimized according to green chemistry principles, such as using solvent-free conditions or microwave heating to reduce energy consumption and waste. tandfonline.com The initial synthesis of a maleamic acid from an aniline (B41778) and maleic anhydride is itself a highly atom-efficient reaction. Applying these principles to the synthesis and use of this compound would align its production with modern sustainable chemistry practices.

Advanced Methodologies and Analytical Techniques for Research on 3 4 Ethyl Phenylcarbamoyl Acrylic Acid

Hyphenated Spectroscopic Techniques

Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the qualitative and quantitative analysis of "3-(4-Ethyl-phenylcarbamoyl)-acrylic acid" and its metabolites or degradation products. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of the target compound. An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) provides rapid and efficient separation with precise mass analysis.

For the analysis of "this compound," a reversed-phase UPLC column, such as a C18 column, would likely be employed. The mobile phase would typically consist of a mixture of an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure optimal separation from potential impurities or matrix components.

In the mass spectrometer, electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode due to the presence of the carboxylic acid group, which can be readily deprotonated. For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) would be utilized. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and then monitoring specific product ions generated through collision-induced dissociation (CID).

Table 9.1: Representative UPLC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography System UPLC
ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻)m/z 218.08
Product Ion 1m/z 174.09 (Loss of CO₂)
Product Ion 2m/z 119.08 (Cleavage of the amide bond)
Collision EnergyOptimized for specific transitions (e.g., 15-25 eV)

Note: The m/z values and collision energies are theoretical and would need to be empirically determined.

Advanced Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of "this compound" and for its quantitative analysis in bulk substances and formulated products. osha.govwaters.com

Reversed-Phase HPLC (RP-HPLC):

A typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely be a mixture of an acidified aqueous solution (e.g., with phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. osha.govsigmaaldrich.com Gradient elution is often preferred to achieve good resolution of the main peak from any related substances or degradation products. researchgate.net

Detection is commonly performed using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima. For "this compound," a wavelength in the range of 210-254 nm would likely provide good sensitivity. osha.govsigmaaldrich.com Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. waters.com

Table 9.2: Illustrative HPLC Method for Purity and Quantitative Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Gradient ProgramTime (min)
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL
Retention Time~ 8.5 min (dependent on exact conditions)

This is a representative method; actual conditions would require optimization.

High-Throughput Screening Methodologies for Derivatives

High-throughput screening (HTS) is a critical tool for discovering novel derivatives of "this compound" with enhanced or new biological activities. nih.gov HTS involves the rapid, automated testing of large numbers of compounds (a chemical library) in a specific biological assay. rsc.org

Assay Development:

The first step in an HTS campaign is the development of a robust and sensitive assay that reflects the desired biological activity. For derivatives of "this compound," this could be an enzyme inhibition assay, a cell-based assay measuring a specific signaling pathway, or a protein-protein interaction assay. biorxiv.orgnih.govresearchgate.net

For instance, if the derivatives are being investigated as potential enzyme inhibitors, a fluorescence-based or luminescence-based assay is often employed. rsc.orgnih.gov In such an assay, the enzyme, its substrate, and the test compound are incubated together. The enzymatic activity is then measured by the change in fluorescence or luminescence signal. A decrease in signal in the presence of the test compound would indicate inhibition.

Screening and Data Analysis:

Once a suitable assay is developed and miniaturized (typically to a 384- or 1536-well plate format), the chemical library is screened. oup.com Robotic systems are used for liquid handling to ensure precision and high throughput. oup.com

The raw data from the HTS run are then analyzed to identify "hits" – compounds that exhibit significant activity in the assay. This is typically done by calculating a Z'-factor to assess the quality of the assay and then setting a threshold for activity (e.g., >50% inhibition). nih.gov

Table 9.3: Conceptual High-Throughput Screening Protocol for Enzyme Inhibitors

StepDescription
1. Assay Plate Preparation Dispense a library of "this compound" derivatives into 384-well microplates using an acoustic liquid handler.
2. Reagent Addition Add the target enzyme and its fluorogenic substrate to each well using a robotic liquid handling system.
3. Incubation Incubate the plates at a controlled temperature (e.g., 37 °C) for a specific duration to allow for the enzymatic reaction to proceed.
4. Signal Detection Measure the fluorescence intensity in each well using a plate reader.
5. Data Analysis Normalize the data to controls (positive and negative) and calculate the percentage inhibition for each compound.
6. Hit Identification Identify compounds that meet the predefined hit criteria (e.g., inhibition > 3 standard deviations from the mean of the control).

Following the primary screen, identified hits would undergo a series of secondary assays to confirm their activity, determine their potency (IC₅₀ values), and investigate their mechanism of action. rsc.org

Research Gaps, Challenges, and Future Perspectives

Unexplored Synthetic Avenues

The current synthesis of N-aryl maleamic acids, a class to which 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid belongs, typically involves the acylation of an aniline (B41778) with maleic anhydride (B1165640). mdpi.comresearchgate.net While effective, this approach presents several areas for future investigation and improvement.

Key among the unexplored avenues is the development of one-pot synthesis methods. chemistryviews.org Such processes, which combine multiple reaction steps into a single procedure, can significantly reduce waste, energy consumption, and cost. chemistryviews.org For this compound, a one-pot synthesis could potentially start from more basic precursors, bypassing the need to isolate intermediate products.

Furthermore, the exploration of novel catalytic systems represents a significant opportunity. While traditional methods may rely on stoichiometric reagents, the development of catalysts—particularly those based on earth-abundant metals or organocatalysts—could lead to more efficient and sustainable synthetic routes. chemistryviews.orgmaastrichtuniversity.nl The catalytic coupling of ethylene (B1197577) and carbon dioxide (CO2) to generate acrylates is an area of intense research that could offer a completely new, sustainable pathway to acrylic acid derivatives. researchgate.netresearchgate.net

Potential Research Direction Objective Potential Impact
One-Pot SynthesisTo develop a streamlined synthetic process from basic starting materials.Reduced cost, waste, and environmental footprint. chemistryviews.org
Novel CatalysisTo identify new catalysts (e.g., organocatalysts, earth-abundant metals) for the synthesis.Increased reaction efficiency, selectivity, and sustainability. maastrichtuniversity.nl
Alternative FeedstocksTo explore synthesis from renewable resources or waste streams like CO2. researchgate.netresearchgate.netEnhanced sustainability and reduced reliance on fossil fuels. maastrichtuniversity.nl
Asymmetric SynthesisTo develop methods for the stereoselective synthesis of specific isomers.Access to enantiomerically pure compounds for pharmacological studies.

Deeper Mechanistic Understanding of Biological Interactions

The biological activities of this compound are largely uncharted territory. Structurally related compounds, such as N-substituted maleimides, are known to interact with biological systems, often through reactions with thiol groups in proteins like cysteine. wikipedia.org These interactions form the basis of their use in bioconjugation and as potential therapeutic agents. mdpi.comwikipedia.org

A critical research gap is the lack of studies to determine if this compound follows similar interaction pathways. It is crucial to investigate its reactivity with key biological nucleophiles and to identify its potential molecular targets. The presence of the acrylic acid moiety suggests a susceptibility to Michael additions, a common mechanism for covalent modification of proteins. wikipedia.org

Future research should focus on detailed mechanistic studies to elucidate how this specific compound interacts with cells, proteins, and other biological molecules. This includes investigating its binding kinetics, the stability of the resulting conjugates, and the downstream cellular consequences of these interactions. Such studies are fundamental to understanding any potential therapeutic or toxicological effects.

Computational Advancements and Predictive Modeling

Computational chemistry and molecular modeling offer powerful tools to accelerate the investigation of this compound. To date, there is a notable absence of computational studies focused on this specific molecule. A related compound, 3-(Phenylcarbamoyl)acrylic acid, has been studied for its crystal structure and hydrogen bonding patterns, but not for its biological interactions. nih.govresearchgate.net

Predictive modeling can be employed to forecast a range of properties, from its potential biological targets to its absorption, distribution, metabolism, and excretion (ADME) profile. Docking studies, similar to those performed on phenylcarbamoylbenzoic acid analogs, could identify potential protein binding sites and predict binding affinities, guiding experimental work. nih.gov

Furthermore, Density Functional Theory (DFT) calculations could provide insights into the molecule's electronic structure, reactivity, and the mechanisms of its potential reactions. This computational groundwork can significantly de-risk and streamline subsequent experimental validation, saving time and resources.

Modeling Technique Research Question Potential Outcome
Molecular DockingWhat are the likely protein targets of the compound?A prioritized list of proteins for experimental validation. nih.gov
Quantum Mechanics (DFT)What is the reactivity of the acrylic double bond?Prediction of reaction mechanisms and kinetic barriers. researchgate.net
Molecular DynamicsHow does the compound behave in a biological environment (e.g., in water, near a membrane)?Insights into conformational flexibility and interactions with the local environment.
QSAR ModelingCan we predict the biological activity of related derivatives?A predictive model to guide the design of new, more potent analogs.

Novel Applications and Materials Science Frontiers

The potential applications of this compound extend beyond biology into the realm of materials science. The acrylic acid functionality is a versatile monomer for polymerization, suggesting that this compound could be used to create novel functional polymers. mdpi.comresearchgate.net

Hydrogels are one promising area. By incorporating this compound into a poly(acrylic acid) backbone, it may be possible to create "smart" hydrogels that respond to specific stimuli due to the unique properties imparted by the ethyl-phenylcarbamoyl group. researchgate.net Such materials could have applications in drug delivery, tissue engineering, or as sensors. mdpi.comresearchgate.net

Another frontier is the development of functional coatings and adhesives. Polymers derived from acrylic esters are widely used in these applications. chemistryviews.orgresearchgate.net The specific side chain of this compound could confer unique properties such as enhanced adhesion, thermal stability, or hydrophobicity to these materials. The functionalization of polymers can introduce responsive properties and open up unique application features. mdpi.com For instance, acrylic acid-functionalized materials have been explored for selective metal adsorption. acs.org

Integration of Green Chemistry Principles in Future Research

Future research on this compound must be guided by the principles of green chemistry. This involves a holistic approach to minimizing the environmental impact of the compound's entire lifecycle, from synthesis to application and disposal. jsbcgroup.com

In synthesis, this means prioritizing routes that use renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. chemistryviews.orgmaastrichtuniversity.nl For example, developing synthetic methods that proceed in water or bio-based solvents would be a significant step forward. The use of hydrogen peroxide as a green oxidant in acrylic acid production is one such established green method. maastrichtuniversity.nl

Beyond the synthesis, the design of new materials based on this compound should consider their end-of-life fate. This includes designing polymers that are biodegradable or can be easily recycled. By integrating these principles from the outset, the development of this compound and its derivatives can proceed in a sustainable and environmentally responsible manner, aligning with modern chemical industry standards that are increasingly shaped by environmental regulations. jsbcgroup.com

Q & A

What are the optimal synthetic routes for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid and its derivatives in academic research?

Level: Basic
Methodological Answer:
The synthesis typically involves proton transfer reactions between substituted aminopyridines (e.g., 2-aminopyridine, 2-amino-3-methylpyridine) and acrylic acid derivatives containing sulfonamide or carbamoyl moieties. For example, (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid can react with 2-aminopyridine derivatives under mild conditions to form proton transfer salts . Characterization employs NMR, FT-IR, and X-ray crystallography to confirm structural integrity. Researchers should optimize solvent systems (e.g., methanol/ethanol mixtures) and stoichiometric ratios to enhance yield and purity .

How can researchers design experiments to evaluate the antimicrobial efficacy of this compound derivatives against multidrug-resistant pathogens?

Level: Basic
Methodological Answer:
Standard protocols include minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Use reference antibiotics (e.g., vancomycin, fluconazole) as controls. For advanced screening, incorporate time-kill kinetics and biofilm inhibition assays to assess bactericidal/fungicidal effects. Researchers should also test cytotoxicity against mammalian cell lines (e.g., HEK-293) to rule off non-specific toxicity .

What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

Level: Advanced
Methodological Answer:
SAR studies combine molecular docking (e.g., AutoDock Vina) and X-ray crystallography to map interactions between the compound and enzyme active sites (e.g., β-lactamases). For example, crystal structures of carbapenemase inhibitors reveal hydrogen bonding with catalytic serine residues and hydrophobic interactions with adjacent residues . Mutagenesis studies (e.g., alanine scanning) further validate critical binding residues. Computational tools like density functional theory (DFT) can predict electronic effects of substituents (e.g., ethyl vs. methoxy groups) on binding affinity .

How should researchers address contradictory MIC data observed among structurally similar proton transfer salts of this compound?

Level: Advanced
Methodological Answer:
Contradictions in MIC values may arise from variations in solubility , membrane permeability , or substituent electronic effects. To resolve discrepancies:

  • Perform HPLC-based solubility assays in bacterial growth media.
  • Use liposome permeability models to quantify compound uptake.
  • Apply quantitative structure-activity relationship (QSAR) modeling to correlate substituent properties (e.g., logP, Hammett constants) with activity .
    For example, ethyl substituents may enhance lipophilicity, improving activity against Gram-negative bacteria, while sulfonamide groups could hinder penetration .

What advanced techniques are utilized to determine the enantiomeric purity and configuration of 3-substituted acrylic acid derivatives synthesized via asymmetric catalysis?

Level: Advanced
Methodological Answer:
Enantioselective synthesis via Morita-Baylis-Hillman (MBH) cascade reactions requires chiral catalysts (e.g., quaternary ammonium-carbene bifunctional catalysts). Purity is assessed using chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. Absolute configuration is confirmed via single-crystal X-ray diffraction or NMR anisotropy (e.g., Mosher ester analysis) . For instance, (S)-configured derivatives showed enhanced inhibition of KPC-2 carbapenemase compared to (R)-isomers .

In the context of carbapenemase inhibition, how do this compound derivatives interact with the active sites of serine β-lactamases?

Level: Advanced
Methodological Answer:
Crystallographic studies reveal that the acrylic acid moiety forms a covalent adduct with the catalytic serine residue (e.g., Ser70 in KPC-2), while the ethylphenylcarbamoyl group occupies a hydrophobic subpocket. Molecular dynamics simulations show that substituents at the 4-position (e.g., ethyl vs. trifluoromethyl) modulate binding stability via van der Waals interactions. Researchers should pair structural data with enzyme kinetics (e.g., kcat/KM) to quantify inhibition potency .

How can researchers optimize the pharmacokinetic properties of this compound derivatives for in vivo studies?

Level: Advanced
Methodological Answer:
Key strategies include:

  • Prodrug design : Esterification of the carboxylic acid group to improve oral bioavailability.
  • Microsomal stability assays : Use liver microsomes to assess metabolic degradation (e.g., CYP450-mediated oxidation).
  • Plasma protein binding (PPB) assays : Evaluate compound sequestration using equilibrium dialysis .
    For example, methyl ester prodrugs of related acrylic acid derivatives showed enhanced plasma half-life in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.